1-(2-Pyridinyl)cyclobutanecarboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9(13)10(5-3-6-10)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJMOAMYMWOSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling reactions are widely employed for constructing aryl-cyclobutane linkages. A representative example involves the use of 7-bromo-1H-pyrrolo[2,3-c]pyridine and cyclobutanecarboxamide under Buchwald-Hartwig amination conditions. While this specific reaction yields N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide, the methodology is adaptable to 1-(2-pyridinyl)cyclobutanecarboxamide by substituting the pyrrolopyridine substrate with a brominated cyclobutane intermediate.
Key Conditions :
- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Base: Cesium carbonate (Cs₂CO₃)
- Solvent: Toluene
- Temperature: 120°C
- Duration: 8 hours
- Yield: 36%
This approach highlights the importance of palladium complexes in facilitating C–N bond formation between aromatic bromides and carboxamides.
Acid Chloride Amination
Cyclobutanecarbonyl chloride derivatives react with amines to form carboxamides. As described in US3133924A, cyclobutyl acid chlorides (e.g., hydrochloride salts) are treated with amines in anhydrous ether, yielding amides after workup. For this compound, 2-aminopyridine would serve as the nucleophile.
Key Conditions :
- Substrate: Cyclobutanecarbonyl chloride
- Reagent: 2-Aminopyridine
- Solvent: Anhydrous ether
- Temperature: 0°C to room temperature
- Workup: Sodium bicarbonate precipitation
This route offers rapid amide formation but requires stringent handling of acid chlorides.
Although not directly cited in the provided sources, reductive amination represents a plausible route. A cyclobutanone intermediate could condense with 2-aminopyridine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method’s feasibility depends on the accessibility of the ketone precursor.
Hypothetical Conditions :
- Substrate: 1-(2-Pyridinyl)cyclobutanone
- Reagent: 2-Aminopyridine
- Reducing Agent: NaBH₃CN
- Solvent: Methanol
- Temperature: Room temperature
- pH: Controlled via acetic acid
Analyse Chemischer Reaktionen
1-(2-Pyridinyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridinyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 1-(2-Pyridinyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane Derivatives with Pyridinyl Substituents
- 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid (PK02501E-3): This compound replaces the carboxamide group with a carboxylic acid and adds a methylene bridge between the pyridine and cyclobutane rings.
1-Acetylcyclobutanecarboxamide (CAS 403615-59-8):
This derivative substitutes the pyridinyl group with an acetyl moiety. The lack of an aromatic ring reduces opportunities for π-π interactions, which may diminish binding to hydrophobic enzyme pockets .
Pyridinyl-Containing Heterocycles
Tovorafenib (OJEMDA):
A kinase inhibitor with a pyridinyl group integrated into a complex heterocyclic framework (C17H12Cl2F3N7O2S). Unlike 1-(2-Pyridinyl)cyclobutanecarboxamide, tovorafenib includes a thiazole ring, trifluoromethyl group, and chlorine atoms, contributing to its high molecular weight (506.29 g/mol) and specificity for kinase targets .- SP-4-3 Complex (Hydrazinecarbothioamide derivative): Contains a pyridinylmethylene hydrazinecarbothioamide scaffold.
Functional and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | C10H11N3O | 189.22 | 2-Pyridinyl, carboxamide | ~1.2 |
| 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | C11H13NO2 | 191.23 | Pyridinylmethyl, carboxylic acid | ~0.8 |
| Tovorafenib | C17H12Cl2F3N7O2S | 506.29 | Thiazole, trifluoromethyl | ~3.5 |
| SP-4-3 Complex | Not specified | ~400 (estimated) | Methanesulfonyloxy, indole | ~2.8 |
*LogP values estimated using fragment-based methods.
Biologische Aktivität
1-(2-Pyridinyl)cyclobutanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- IUPAC Name : 1-pyridin-2-ylcyclobutane-1-carboxamide
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases, thereby modulating various cellular processes. The compound's binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.
Biological Activities
This compound has been studied for various biological activities, including:
- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, with studies showing that modifications in the compound can enhance its potency against specific cancer types.
- Kinase Inhibition : The compound has demonstrated inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. In vitro assays have shown IC50 values ranging from 10 nM to over 1300 nM depending on structural modifications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
GSK-3β Inhibition Study :
- A study evaluated the inhibitory effects of various derivatives of the compound on GSK-3β activity.
- Results indicated that compounds with isopropyl and cyclopropyl substituents exhibited the highest potency, while larger substituents reduced activity.
- Table 1 summarizes the IC50 values for different derivatives:
Compound IC50 (nM) Isopropyl derivative 10 Cyclopropyl derivative 40 Methyl derivative 1314 -
Cytotoxicity Assessment :
- Cytotoxic effects were assessed in HT-22 (neuronal) and BV-2 (microglial) cell lines.
- Compounds showed varying levels of cytotoxicity, with some maintaining cell viability even at higher concentrations (up to 100 µM).
- Table 2 presents the viability results:
Compound Concentration (µM) Cell Viability (%) Compound II 10 95 Compound III 50 70 Compound IV 100 30 -
Therapeutic Applications :
- The compound is under investigation for its role in treating neurodegenerative diseases due to its kinase inhibitory properties.
- Ongoing research aims to elucidate its mechanism in modulating neuroinflammation and apoptosis in neuronal cells.
Q & A
Q. Example Reaction Pathway :
Cyclobutanecarboxylic acid → Activation (e.g., SOCl₂) → Acid chloride → Amide coupling with 2-aminopyridine → Purification (column chromatography, recrystallization).
How is the stereochemistry and conformational flexibility of this compound characterized?
Q. Basic
- X-ray crystallography : Resolves absolute stereochemistry and puckering of the cyclobutane ring. For example, highlights diastereoselective synthesis outcomes validated via crystallography .
- NMR spectroscopy : - and -NMR detect ring strain effects (e.g., upfield shifts for cyclobutane protons) and conformational dynamics .
- Computational modeling : Density Functional Theory (DFT) predicts puckered conformers and strain energy (~25–30 kcal/mol for cyclobutane) .
Table 1 : Key Crystallographic Parameters (Example)
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–C bond length | 1.54–1.58 | |
| Ring puckering | 15–25° |
How can regioselectivity challenges in Pd-catalyzed C–H functionalization of the pyridine ring be addressed?
Q. Advanced
- Directing groups : Use transient or removable directing groups (e.g., -CONHR) to orient Pd catalysts toward specific C–H bonds .
- Ligand optimization : Bulky ligands (e.g., BrettPhos) enhance steric control, favoring functionalization at the 4-position of pyridine over the 3-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and selectivity in oxidative coupling reactions .
Case Study :
Pd(OAc)₂ with 2-pyridinyl directing groups achieves >90% selectivity for C–H arylation at the 4-position under optimized conditions (120°C, DMF, 12 h) .
How should researchers analyze contradictory data in pharmacological interaction studies?
Q. Advanced
- Receptor binding assays : Use radioligand displacement (e.g., H-labeled antagonists) to quantify binding affinity (K) and resolve discrepancies in reported IC values .
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements (e.g., oxidative degradation products) .
- Structural analogs : Compare results with derivatives lacking the cyclobutane ring to isolate the contribution of ring strain to bioactivity .
Example Conflict Resolution :
If two studies report opposing effects on a serotonin receptor, validate assay conditions (pH, temperature) and confirm compound purity via HPLC (>95%) .
What experimental strategies assess the stability of the cyclobutane ring under physiological conditions?
Q. Advanced
- Accelerated degradation studies : Incubate the compound in buffer solutions (pH 1–10, 37°C) and monitor ring integrity via H-NMR or LC-MS over 24–72 hours .
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects ring-opening exotherms (e.g., >150°C) .
- Enzymatic stability : Expose to liver microsomes or esterases to evaluate metabolic susceptibility .
Data Interpretation :
A half-life >6 hours in pH 7.4 buffer suggests suitability for in vivo studies .
How can computational methods guide the design of derivatives with reduced ring strain?
Q. Advanced
- Conformational sampling : Molecular dynamics (MD) simulations predict substituent effects on puckering angles and strain energy .
- QSPR models : Quantitative Structure-Property Relationships correlate cyclobutane substituents with solubility or LogP .
- Docking studies : Virtual screening identifies derivatives with improved binding to target proteins (e.g., kinase inhibitors) .
Q. Example Workflow :
MD simulation → Strain energy calculation → Docking with target protein → Synthesis of top candidates.
What analytical techniques are critical for characterizing reaction intermediates?
Q. Methodological Focus
- Mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]) and fragments to validate intermediate structures .
- IR spectroscopy : Detects amide bond formation (C=O stretch ~1650 cm) and cyclobutane C–H bending (~1450 cm) .
- HPLC purity analysis : Ensures intermediates meet >90% purity thresholds before proceeding to next steps .
Table 2 : Key Spectral Signatures
| Functional Group | IR (cm) | H-NMR (δ, ppm) |
|---|---|---|
| Cyclobutane C–H | 1450 | 2.5–3.5 (m) |
| Amide C=O | 1650 | N/A (no protons) |
How does the pyridine moiety influence the compound’s electronic properties?
Q. Advanced
- Electron-withdrawing effect : Pyridine’s nitrogen atom reduces electron density on the cyclobutane ring, increasing susceptibility to nucleophilic attack at the carboxamide group .
- Coordination chemistry : Pyridine acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic cycles in functionalization reactions .
- Tautomerism analysis : DFT calculations assess pyridine-protonated vs. neutral forms in different solvents (e.g., pKa ~3.5 in water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
